1,1,3,3-Tetraisopropyldisiloxane

Vue d'ensemble

Description

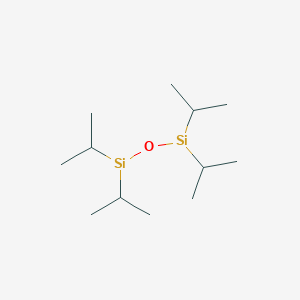

1,1,3,3-Tetraisopropyldisiloxane is an organosilicon compound with the molecular formula C12H30OSi2. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two isopropyl groups. This compound is known for its steric hindrance and is used in various chemical applications due to its unique properties.

Méthodes De Préparation

1,1,3,3-Tetraisopropyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of chlorosilanes with isopropyl alcohol in the presence of a base. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilanes. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

1,1,3,3-Tetraisopropyldisiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.

Reduction: It can be reduced using hydrosilanes or other reducing agents to form silanes.

Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include chlorosilanes, hydrosilanes, and various oxidizing agents.

Applications De Recherche Scientifique

1,1,3,3-Tetraisopropyldisiloxane has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for hydroxyl functions in organic synthesis, particularly in the synthesis of nucleosides and nucleotides

Biology: The compound is employed in the study of Watson-Crick and Hoogstein base pairing in nucleotides.

Medicine: It is involved in the formation of chemical delivery systems for drugs such as ribavirin.

Industry: It serves as a reagent for the protection of diols, including carbohydrate-type molecules, and is used in the preparation of cyclic bridged peptides

Mécanisme D'action

The primary mechanism of action of 1,1,3,3-Tetraisopropyldisiloxane involves its role as a silylating reagent. It introduces a silyl group into molecules, protecting hydroxyl functions during chemical reactions. This protection is crucial for preventing unwanted side reactions and ensuring the desired outcome of synthetic processes. The compound primarily targets the 3’- and 5’-hydroxy functions of ribonucleosides, affecting the formation of nucleic acids and influencing biochemical pathways involving DNA and RNA .

Comparaison Avec Des Composés Similaires

1,1,3,3-Tetraisopropyldisiloxane can be compared with other similar compounds such as:

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: This compound is also used as a silylating reagent but has different reactivity due to the presence of chlorine atoms

1,1,3,3-Tetramethyldisiloxane: Known for its use in hydrosilylation reactions, this compound has different steric and electronic properties compared to this compound. The uniqueness of this compound lies in its high steric hindrance, which allows for selective protection of hydroxyl groups and its versatility in various chemical reactions.

Activité Biologique

1,1,3,3-Tetraisopropyldisiloxane is a siloxane compound that has garnered attention in various fields, particularly in organic synthesis and biochemical applications. Its unique structure allows it to function effectively as a silylating agent, playing a crucial role in the protection of hydroxyl groups in nucleosides and oligosaccharides. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₈O₂Si₂

- Molecular Weight : 316.5 g/mol

- Physical State : Colorless liquid

- Solubility : Miscible with dimethylformamide, hexane, ethyl acetate, chloroform, and dichloromethane; incompatible with strong oxidizing agents and water .

This compound acts primarily as a silylating reagent. It forms silyl ether bonds with hydroxyl groups on nucleosides, effectively protecting these functional groups during chemical transformations. This protection allows for selective modifications on other parts of the molecule without interfering with the hydroxyl functionalities . The bulky isopropyl groups provide steric hindrance that enhances selectivity in reactions involving nucleophiles.

Applications in Biological Research

The compound's utility extends to several areas in biological research:

- Nucleoside Chemistry : It is used for the protection of 3'- and 5'-hydroxy functions of ribonucleosides during nucleic acid synthesis and analysis. This is essential for studying Watson-Crick and Hoogstein base pairing in nucleotides .

- Chemical Delivery Systems : It has been employed in the formation of ribavirin chemical delivery systems, showcasing its relevance in pharmacological applications .

- Synthesis of Complex Molecules : The compound facilitates the preparation of cyclic bridged peptides and other complex organic molecules by acting as a protecting group for open-chain polyhydroxy compounds .

Study 1: Silylation in Nucleoside Chemistry

In a study focusing on nucleoside chemistry, researchers utilized this compound to protect hydroxyl groups during the synthesis of modified ribonucleosides. The results indicated that the silylating agent effectively prevented undesired reactions while allowing for subsequent modifications at other functional sites. This demonstrated its critical role in enhancing yields and selectivity in biochemical synthesis processes.

Study 2: Ribavirin Delivery Systems

A research project investigated the use of this compound in developing ribavirin delivery systems. The findings revealed that the compound's protective capabilities improved the stability and bioavailability of ribavirin when administered to cellular systems. This study highlighted its potential application in antiviral therapies.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Applications |

|---|---|---|

| This compound | C₁₂H₂₈O₂Si₂ | Nucleoside protection, drug delivery systems |

| 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | C₁₂H₂₈Cl₂O₂Si₂ | Silylation in organic synthesis |

| Trimethylsilyl chloride | C₃H₉ClOSi | General silylation reactions |

Propriétés

InChI |

InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKVLVXXJRJNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)O[Si](C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90422616 | |

| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18043-71-5 | |

| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.